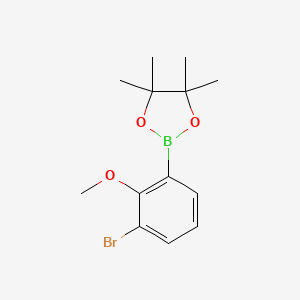![molecular formula C23H21N5O4S B2665941 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 440330-52-9](/img/structure/B2665941.png)
4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide” is a derivative of benzo[d][1,2,3]triazin . It is related to the class of compounds known as Blatter radicals, which are stable free radicals . The properties of these compounds can be modified through simple substitution changes .
Synthesis Analysis
The synthesis of benzo[d][1,2,3]triazin derivatives involves various methods to synthesise and customise Blatter radicals . Recent developments in their synthesis have transformed their utility . A new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids was designed, synthesized, and screened as potential cholinesterase inhibitors .Molecular Structure Analysis
The molecular structure of these compounds depends on their chemical structure and morphology . The structure can be modified more widely and more easily through simple substitution changes .Chemical Reactions Analysis
The chemical reactions involving these compounds depend on their chemical structure . They have been used in the synthesis of functional materials .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure . They have important spectroscopic, structural, electrochemical, magnetic, and chemical properties .Scientific Research Applications
Synthesis and Characterization
Researchers have been focusing on the synthesis and characterization of compounds related to 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide. For instance, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the formation of new compounds with potential applications in materials science and chemistry. This process involves complex reactions that yield new structures with potential utility in various scientific domains (Adhami et al., 2012).
Photochemistry and Degradation Studies
Research has also delved into the photochemical properties and degradation pathways of compounds structurally similar to 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide. For example, studies on the photodegradation of Azinphos-ethyl provide insights into the degradation mechanisms of triazine derivatives under specific environmental conditions, which is crucial for understanding their stability and environmental impact (Abdou et al., 1987).
Potential in Polymer and Material Science
Further investigations have highlighted the potential of triazine derivatives in the development of new materials, such as aromatic polyamides containing s-triazine rings. These studies are focused on the low-temperature synthesis and characterization of polyamides with inherent viscosities and solubility in polar solvents, indicating their applications in advanced materials science (Sagar et al., 1997).
Antimicrobial and Biological Activities
There is also a significant interest in exploring the biological activities of triazine derivatives, including their antimicrobial properties. Research into the synthesis, reactions, and biological activity of triazine derivatives containing sulfa drug moieties has revealed promising antibacterial agents, showcasing the potential of these compounds in medicinal chemistry and drug development (Aly et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c24-33(31,32)19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-12H,13-15H2,(H,25,29)(H2,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZQUJPVLFXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)
![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)




![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)